molecular formula C11H16O2 B2743007 Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate CAS No. 72055-13-1

Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate

Cat. No.: B2743007
CAS No.: 72055-13-1
M. Wt: 180.247
InChI Key: XWKFXVNHWKJOMU-YFHOEESVSA-N
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Description

Ethyl (2Z)-2-(2-bicyclo[221]heptanylidene)acetate is an organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate typically involves the reaction of bicyclo[2.2.1]hept-2-ene with ethyl acetate under specific conditions. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are essential to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ester group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate: shares similarities with other bicyclic compounds such as norbornene derivatives and bicyclo[2.2.1]heptane-based esters.

Uniqueness

  • The unique structure of this compound, with its specific ester group and bicyclic framework, distinguishes it from other compounds. This uniqueness contributes to its distinct chemical reactivity and potential applications.

Properties

IUPAC Name

ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-13-11(12)7-10-6-8-3-4-9(10)5-8/h7-9H,2-6H2,1H3/b10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKFXVNHWKJOMU-YFHOEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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